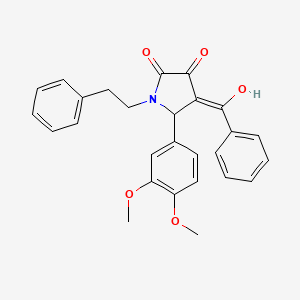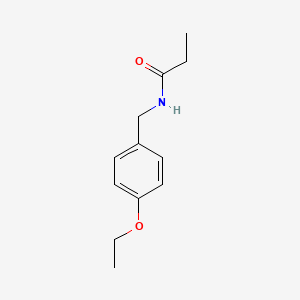
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide, also known as DCP-LA, is a synthetic compound that belongs to the class of chroman derivatives. It has been extensively studied for its potential therapeutic effects in various diseases, including neurological disorders, cancer, and inflammation.
Mécanisme D'action
The exact mechanism of action of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide is not fully understood, but it is believed to involve multiple pathways and targets. It has been shown to modulate various signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathways. It can also interact with various receptors, including the N-methyl-D-aspartate (NMDA) receptor, the transient receptor potential vanilloid 1 (TRPV1) receptor, and the cannabinoid receptor type 1 (CB1). Additionally, it can scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease or condition being studied. It can enhance neuronal survival and function, reduce inflammation and oxidative stress, modulate neurotransmitter release and synaptic plasticity, and inhibit tumor growth and metastasis. It can also improve cognitive function, memory, learning, and mood, and reduce pain and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and conditions. It is also relatively stable and easy to synthesize, which makes it accessible to researchers. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain assays. Additionally, its mechanism of action is not fully understood, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area is its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, its effects on other diseases and conditions, such as inflammation, pain, and anxiety, warrant further investigation. Finally, more research is needed to elucidate its mechanism of action and identify its molecular targets.
Méthodes De Synthèse
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide can be synthesized through a multi-step process involving the condensation of 2,2-dimethyl-1,3-propanediol with 4-hydroxybenzaldehyde, followed by a cyclization reaction with ammonium acetate and acetic anhydride. The final product is obtained by acylation of the chroman ring with 2,2-dimethylpropionyl chloride.
Applications De Recherche Scientifique
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. It has been studied in various animal models and cell culture systems for its potential therapeutic applications. Some of the diseases and conditions that have been investigated include Alzheimer's disease, Parkinson's disease, multiple sclerosis, stroke, traumatic brain injury, epilepsy, depression, anxiety, pain, inflammation, and cancer.
Propriétés
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-12-10-16(4,5)19-13-9-7-6-8-11(12)13/h6-9,12H,10H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBBLACBYWIPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5327331.png)
![N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5327335.png)


![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327362.png)

![2-{1-[3-(2-pyridinyl)benzyl]-2-pyrrolidinyl}pyridine](/img/structure/B5327373.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B5327374.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)
![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
